molecular formula C13H21N3O4S B5425034 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide

5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide

Cat. No. B5425034
M. Wt: 315.39 g/mol
InChI Key: LETLRAHKDTZFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide, also known as TAK-659, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in cellular signaling pathways.

Scientific Research Applications

5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of several kinases that are involved in the proliferation and survival of cancer cells, such as BTK, FLT3, and JAK3. This compound has also been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Mechanism of Action

5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is a selective inhibitor of several kinases, including BTK, FLT3, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is involved in the proliferation and survival of hematopoietic stem cells. JAK3 is a kinase that is involved in the signaling pathways of several cytokines, including interleukin-2 and interleukin-4. By inhibiting the activity of these kinases, this compound can disrupt cellular signaling pathways that are important for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to a decrease in the activation of downstream signaling pathways, such as AKT and ERK, which are important for the survival and proliferation of B-cells. Inhibition of FLT3 by this compound leads to a decrease in the proliferation and survival of hematopoietic stem cells. Inhibition of JAK3 by this compound leads to a decrease in the production of cytokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide for lab experiments is its selectivity for specific kinases, which allows for more precise targeting of cellular signaling pathways. Another advantage is its ability to modulate both the immune system and cancer cells, which may make it useful for studying the interactions between these two systems. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide. One direction is the development of more potent and selective inhibitors of BTK, FLT3, and JAK3. Another direction is the investigation of the immunomodulatory effects of this compound in the treatment of autoimmune disorders. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 2-methoxy-N-methylbenzamide with chlorosulfonyl isocyanate to form N-methyl-2-(methoxycarbonyl)benzamide sulfonyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to produce this compound. The synthesis of this compound has been reported in several scientific publications, including a patent application by Takeda Pharmaceutical Company Limited.

properties

IUPAC Name

5-[2-(dimethylamino)ethylsulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-14-13(17)11-9-10(5-6-12(11)20-4)21(18,19)15-7-8-16(2)3/h5-6,9,15H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETLRAHKDTZFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.